2-Chlorobenzothiazole-6-carbonitrile
Overview
Description
- 2-Chlorobenzothiazole-6-carbonitrile (CAS Number: 80945-83-1) is a chemical compound with the IUPAC name 2-chloro-1,3-benzothiazole-6-carbonitrile .
- It is an off-white to yellow-brown solid.
- The molecular formula is C8H3ClN2S , and the molecular weight is 194.64 g/mol .
- The compound is used in various synthetic and medicinal applications.
Synthesis Analysis
- The synthesis of 2-chlorobenzothiazole-6-carbonitrile can be achieved through different methods. One such method involves the reaction of 4-aminobenzonitrile with ammonium rhodanate in the presence of glacial acetic acid and bromine .
- The resulting product is then further processed to obtain the desired compound.
Molecular Structure Analysis
- The molecular structure of 2-chlorobenzothiazole-6-carbonitrile consists of a benzothiazole ring with a chlorine substituent at the 2nd position and a cyano group at the 6th position.
- The 2nd position of benzothiazole is crucial for its biological activity.
Chemical Reactions Analysis
- The compound can undergo various chemical reactions, including nucleophilic substitutions, cyclizations, and other transformations.
- Its reactivity at the 2nd position makes it a versatile scaffold for pharmaceutical chemistry.
Physical And Chemical Properties Analysis
- Melting Point : Not specified.
- Boiling Point : Not specified.
- Solubility : Moderately soluble in water.
- Log P (Partition Coefficient) : Ranges from 1.41 to 3.72, indicating moderate lipophilicity.
Scientific Research Applications
Corrosion Inhibition Performance : Pyranopyrazole derivatives, including those related to 2-Chlorobenzothiazole-6-carbonitrile, have been studied for their corrosion inhibition performance on mild steel in HCl solutions. These studies include weight loss measurement, electrochemical techniques, and theoretical studies using Density Functional Theory (DFT). These inhibitors show high efficiency, with the potential for industrial applications in corrosion protection (Yadav et al., 2016).
Ring Transformations in Chemistry : Research on the cyclisation reactions of various compounds, including those structurally similar to 2-Chlorobenzothiazole-6-carbonitrile, has been conducted. This research is significant for understanding the transformation mechanisms in organic chemistry and can lead to the development of new synthetic methodologies (Kalogirou et al., 2015).
Chemical Reactivity Studies : Studies on the chemical reactivity of compounds related to 2-Chlorobenzothiazole-6-carbonitrile with different nucleophilic reagents have been conducted. These studies provide insights into the formation of various heterocyclic systems, which are crucial in the field of organic synthesis (Ibrahim & El-Gohary, 2016).
Nucleophilicity Assessments : Investigations into the nitrogen and carbon nucleophilicities of compounds, including 2-aminothiazoles, have been carried out. Such studies are essential for understanding the reactivity of these compounds in various chemical reactions (Forlani et al., 2006).
Supramolecular Interactions : The supramolecular interactions of 1,2,3-triazoles, which are structurally related to 2-Chlorobenzothiazole-6-carbonitrile, have been extensively researched. These studies are significant for applications in supramolecular and coordination chemistry, as well as in fields like catalysis and photochemistry (Schulze & Schubert, 2014).
Development of Insensitive High Explosives : Research has been conducted on triazolotriazine carbonitriles, leading to the development of new insensitive high explosives. This research is crucial for safety in materials handling and storage (Snyder et al., 2017).
Safety And Hazards
The compound is classified as a warning substance with hazard statements related to ingestion, skin irritation, and respiratory effects.
Future Directions
- Researchers should continue investigating the biological activity and potential therapeutic applications of this compound.
- Further studies can explore modifications at the 2nd position to enhance its pharmacological properties.
properties
IUPAC Name |
2-chloro-1,3-benzothiazole-6-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClN2S/c9-8-11-6-2-1-5(4-10)3-7(6)12-8/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBTVASVKVLZBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)SC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30621202 | |
Record name | 2-Chloro-1,3-benzothiazole-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30621202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chlorobenzothiazole-6-carbonitrile | |
CAS RN |
80945-83-1 | |
Record name | 2-Chloro-1,3-benzothiazole-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30621202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.